(5,7-Dichloroquinolin-8-yl) 4-nitrobenzoate
Overview
Description
(5,7-Dichloroquinolin-8-yl) 4-nitrobenzoate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring and a 4-nitrobenzoate ester group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloroquinolin-8-yl) 4-nitrobenzoate typically involves the esterification of 5,7-dichloroquinoline-8-ol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloroquinolin-8-yl) 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 5,7-Dichloroquinolin-8-yl 4-aminobenzoate.
Ester Hydrolysis: 5,7-Dichloroquinolin-8-ol and 4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 4-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinoline core may intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group may undergo bioreduction to form reactive intermediates that can induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinoline: Lacks the 4-nitrobenzoate ester group but shares the quinoline core structure.
4-Nitrobenzoic Acid: Contains the nitrobenzoate moiety but lacks the quinoline ring.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
(5,7-Dichloroquinolin-8-yl) 4-nitrobenzoate is unique due to the combination of its quinoline core and the 4-nitrobenzoate ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-12-8-13(18)15(14-11(12)2-1-7-19-14)24-16(21)9-3-5-10(6-4-9)20(22)23/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHHUBIGYFUPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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